molecular formula C8H3ClF3NO3 B1316908 2-Nitro-4-(trifluoromethyl)benzoyl chloride CAS No. 81108-81-8

2-Nitro-4-(trifluoromethyl)benzoyl chloride

Cat. No. B1316908
CAS RN: 81108-81-8
M. Wt: 253.56 g/mol
InChI Key: QCYUKTBJHGSJBC-UHFFFAOYSA-N
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Description

2-Nitro-4-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular weight of 253.56 . It is semi-solid in its physical form .


Molecular Structure Analysis

The InChI code for 2-Nitro-4-(trifluoromethyl)benzoyl chloride is 1S/C8H3ClF3NO3/c9-7(14)5-2-1-4(8(10,11)12)3-6(5)13(15)16/h1-3H .


Physical And Chemical Properties Analysis

2-Nitro-4-(trifluoromethyl)benzoyl chloride is semi-solid in its physical form . It is stored at room temperature .

Scientific Research Applications

  • Preparation of 4-Trifluoromethyl Anthranilic Acid : 2-Nitro-4-(trifluoromethyl)benzoic acid, which is closely related to the compound , has been used in the preparation of 4-trifluoromethyl anthranilic acid . The exact method and outcomes of this preparation are not provided in the source.

  • Medicinal Chemistry : There is a mention of the compound in the context of medicinal chemistry , but the specific application, method, and outcomes are not detailed.

  • Preparation of 4-Trifluoromethyl Anthranilic Acid : 2-Nitro-4-(trifluoromethyl)benzoic acid, which is closely related to the compound , has been used in the preparation of 4-trifluoromethyl anthranilic acid . The exact method and outcomes of this preparation are not provided in the source.

  • Food, Drug, Pesticide or Biocidal Product Use : There is a mention of the compound in the context of food, drug, pesticide or biocidal product use , but the specific application, method, and outcomes are not detailed.

Safety And Hazards

2-Nitro-4-(trifluoromethyl)benzoyl chloride is classified as dangerous, with hazard statements H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . It is recommended to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2-nitro-4-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO3/c9-7(14)5-2-1-4(8(10,11)12)3-6(5)13(15)16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYUKTBJHGSJBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558919
Record name 2-Nitro-4-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4-(trifluoromethyl)benzoyl chloride

CAS RN

81108-81-8
Record name 2-Nitro-4-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.56 g (0.00238 mol) of 2-nitro-4-trifluoromethyl-benzoic acid was dissolved in 7 ml of thionyl chloride and boiled under reflux for 2 hrs. The reaction mixture was concentrated and the residue was taken up twice in toluene and evaporated to dryness each time. 0.53 g (94%) of 2-nitro-4-trifluoromethyl-benzoyl chloride was obtained as a yellow oil.
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Wang, M Sánchez-Roselló, JL Aceña… - Chemical …, 2014 - ACS Publications
1.1. Brief Historical Overview As expected from the fluorine position on the periodic table of elements, it possesses some extreme properties, in particular, ultimate electronegativity and …
Number of citations: 244 pubs.acs.org
RB Durairaj - Resorcinol: Chemistry, Technology and Applications, 2005 - Springer
The reaction of resorcinol with ketones is completely different from that of aldehydes. Ketones and aldehydes look similar in most of their properties. By comparing their molecular …
Number of citations: 0 link.springer.com
Y Liu - 2011 - search.proquest.com
Mukaiyama-type condensation reactions of 3-tert-butyldimethylsiloxy-2-diazo-3-butenoate and different electrophiles are effective methods for the synthesis of highly substituted …
Number of citations: 3 search.proquest.com

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